

Spectroscopic Profile of Pyridazine-3-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: **Pyridazine-3-carboxylic acid**

Cat. No.: **B130350**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for **Pyridazine-3-carboxylic acid**. Due to its nature as a specialized chemical intermediate, a complete public dataset is not readily available. This document consolidates known experimental values and provides predicted spectral characteristics based on analogous structures and functional group analysis. The information herein is intended to support researchers in the identification, characterization, and utilization of this compound in synthetic and medicinal chemistry applications.

Molecular Structure and Properties

- IUPAC Name: **Pyridazine-3-carboxylic acid**
- Molecular Formula: **C₅H₄N₂O₂**
- Molecular Weight: 124.10 g/mol [\[1\]](#)
- Exact Mass: 124.027277375 Da [\[1\]](#)
- CAS Number: 2164-61-6 [\[1\]](#)

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for **Pyridazine-3-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available NMR spectrum for **Pyridazine-3-carboxylic acid** is not available, data from related compounds and general principles of NMR spectroscopy allow for the prediction of chemical shifts. The protons and carbons are numbered as indicated in the structure above.

Table 1: Predicted ^1H NMR Spectroscopic Data

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (Hz)	Notes
H-4	~8.0 - 8.2	Doublet of doublets	$J_{4,5} \approx 8-9, J_{4,6} \approx 1-2$	
H-5	~7.8 - 8.0	Doublet of doublets	$J_{5,4} \approx 8-9, J_{5,6} \approx 4-5$	
H-6	~9.2 - 9.4	Doublet of doublets	$J_{6,5} \approx 4-5, J_{6,4} \approx 1-2$	Expected to be the most downfield proton due to the proximity to the nitrogen atoms.
COOH	> 12.0	Broad singlet	-	Chemical shift is concentration and solvent dependent.

Note: A study on a ruthenium complex of **pyridazine-3-carboxylic acid** reported aromatic signals for the complexed ligand at 7.93 ppm, 8.51 ppm, and 9.54 ppm, which are upfield shifted compared to the free ligand.[\[2\]](#)

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Carbon	Predicted Chemical Shift (ppm)	Notes
C-3	~145 - 150	Attached to the carboxylic acid group.
C-4	~128 - 132	
C-5	~135 - 140	
C-6	~150 - 155	Expected to be the most downfield carbon in the ring.
COOH	~165 - 170	Carboxylic acid carbon. A study on a ruthenium complex showed this peak at 170.24 ppm for the coordinated carboxylate. ^[2]

Infrared (IR) Spectroscopy

The IR spectrum of **Pyridazine-3-carboxylic acid** is characterized by the vibrations of the pyridazine ring and the carboxylic acid functional group.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment	Reference
~3300 - 2500	Broad	O-H stretch (carboxylic acid dimer)	[3]
1733	Strong	C=O stretch (carboxylic acid)	[2]
1587 - 1436	Medium-Strong	C=C and C=N stretching vibrations of the pyridazine ring	[2]
~1300	Medium	C-O stretch	[3]
~900	Broad	O-H bend (out-of- plane)	[3]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Parameter	Value	Notes	Reference
Molecular Ion (M^+)	m/z 124.0273	High-resolution mass spectrometry (HRMS) will provide the exact mass.	[1]
<hr/>			
Key Fragmentation Pathways			
Loss of H_2O	m/z 106	Common fragmentation for carboxylic acids.	
Loss of COOH	m/z 79	Loss of the carboxylic acid radical.	
Loss of CO_2	m/z 80	Decarboxylation is a potential fragmentation pathway.	[4]
Acylium ion	m/z 95	Formation of the pyridazinyl-carbonyl cation.	[5]

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data for **Pyridazine-3-carboxylic acid**. Instrument parameters should be optimized for the specific instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Pyridazine-3-carboxylic acid** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄). The choice of solvent will depend on the solubility of the compound.
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Set the spectral width to cover a range of 0-15 ppm.
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Set the spectral width to cover a range of 0-200 ppm.
 - A larger number of scans will be required compared to ^1H NMR.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet):
 - Grind 1-2 mg of the sample with ~100 mg of dry KBr powder.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
 - Acquire the sample spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.

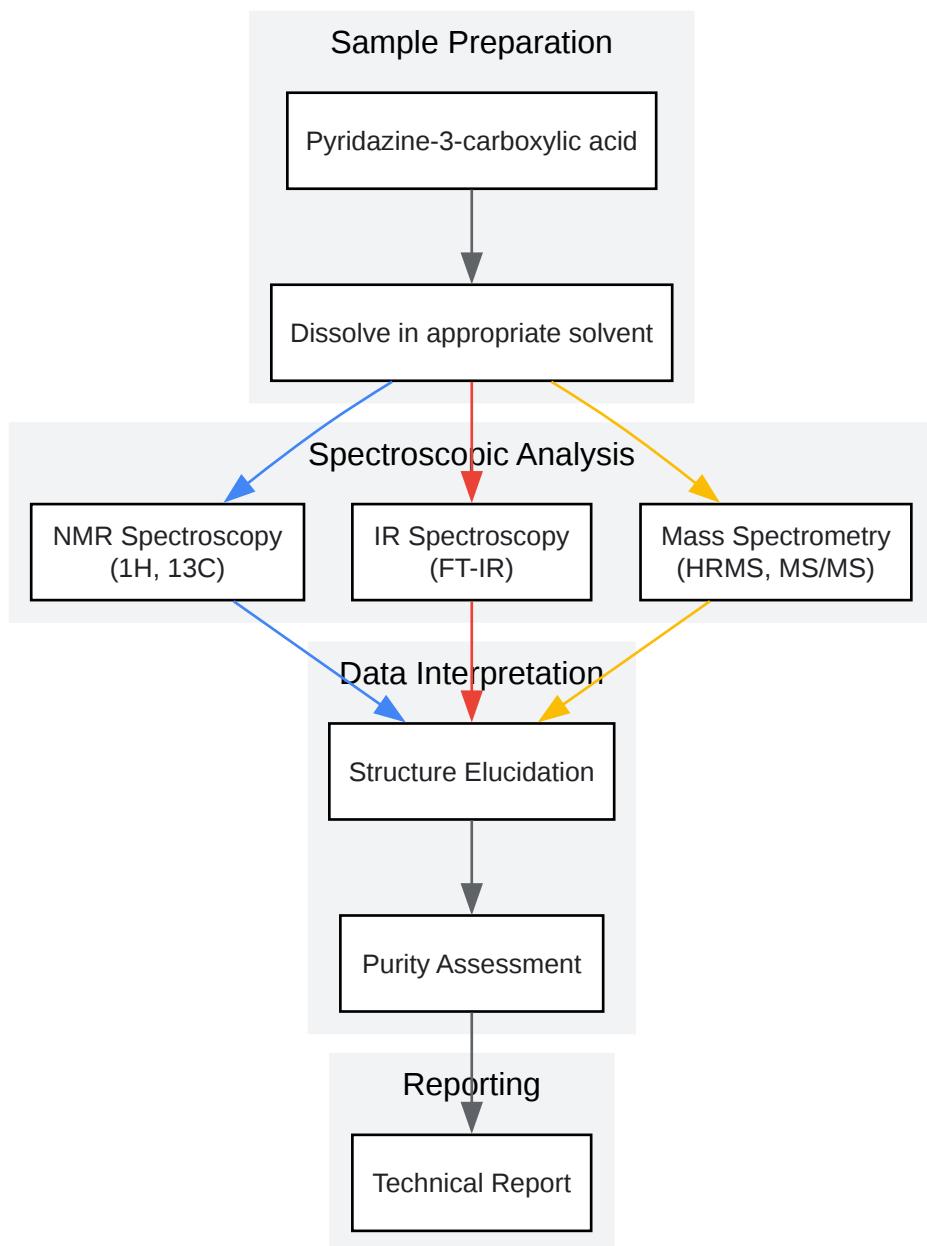
- Co-add multiple scans to improve the signal-to-noise ratio.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
- Ionization Method: Electrospray ionization (ESI) is a suitable method for this polar molecule. Both positive and negative ion modes should be used.
- Data Acquisition:
 - Acquire a full scan mass spectrum to identify the molecular ion.
 - Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data for structural elucidation.
- Data Analysis: Determine the molecular weight from the m/z of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of **Pyridazine-3-carboxylic acid**.



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Caption: Workflow for Spectroscopic Analysis.

Signaling Pathways

There is currently no specific information available in the public domain that directly implicates **Pyridazine-3-carboxylic acid** in defined biological signaling pathways. As a small heterocyclic carboxylic acid, it is more likely to serve as a scaffold or building block in the synthesis of

larger, more complex molecules with potential biological activity. The biological effects of any derivatives would need to be determined through specific screening and mechanistic studies.

Disclaimer: The predicted spectroscopic data is for estimation purposes only and should be confirmed by experimental analysis. The provided protocols are general guidelines and may require optimization.

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